molecular formula C8H17Cl2N3O B1411341 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride CAS No. 1638221-35-8

1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride

Cat. No. B1411341
CAS RN: 1638221-35-8
M. Wt: 242.14 g/mol
InChI Key: OXFSLLMEPPTYDY-UHFFFAOYSA-N
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Description

1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride is a chemical compound with the CAS Number: 1638221-35-8 . It has a molecular weight of 242.15 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride . The InChI code for the compound is 1S/C8H15N3O.2ClH/c12-7-8(11-6-5-10-7)1-3-9-4-2-8;;/h9,11H,1-6H2,(H,10,12);2*1H .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 242.15 .

Scientific Research Applications

METTL3 Inhibition

One of the notable applications of this compound is as a potent and selective inhibitor of METTL3 . METTL3 is an enzyme that plays a crucial role in the process of mRNA methylation , which is essential for the regulation of gene expression. By inhibiting METTL3, researchers can study the effects of altered mRNA methylation patterns on cellular processes and disease states.

Chemical Synthesis

The compound serves as a building block in chemical synthesis . Its unique structure allows for the creation of various derivatives, which can be used to synthesize new compounds with potential therapeutic properties.

Pharmacological Research

This compound is also used in pharmacological research . Its structural complexity and the presence of multiple nitrogen atoms make it a candidate for the development of drugs targeting neurological disorders due to its potential to cross the blood-brain barrier.

Biological Probes

Researchers utilize 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride as a biological probe . It can be used to label or modify biological molecules, helping to track their behavior and interactions within cells.

Enzyme Kinetics

The compound can be used in studies of enzyme kinetics . Its ability to interact with various enzymes allows scientists to investigate the mechanisms of enzyme action and inhibition.

Analytical Chemistry

In analytical chemistry, it can act as a reference compound . Due to its well-defined structure and properties, it can be used to calibrate instruments or validate analytical methods.

Drug Discovery

Lastly, it has applications in drug discovery . The compound’s structure provides a scaffold that can be modified to create new molecules with the potential to become drugs, particularly in the realm of targeting specific receptors or enzymes within the body.

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.2ClH/c12-7-8(11-6-5-10-7)1-3-9-4-2-8;;/h9,11H,1-6H2,(H,10,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFSLLMEPPTYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride
Reactant of Route 2
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride
Reactant of Route 3
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride
Reactant of Route 4
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride
Reactant of Route 5
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride
Reactant of Route 6
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride

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